N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N'-(2-HYDROXYPHENYL)THIOUREA
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Overview
Description
N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(2-HYDROXYPHENYL)THIOUREA is an organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(2-HYDROXYPHENYL)THIOUREA typically involves the reaction of 4-chlorophenylacryloyl chloride with 2-hydroxyphenylthiourea. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(2-HYDROXYPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiourea derivatives.
Substitution: Formation of substituted thiourea derivatives with various functional groups.
Scientific Research Applications
N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(2-HYDROXYPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(2-HYDROXYPHENYL)THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress, leading to its potential anticancer and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(3-(4-CHLOROPHENYL)ACRYLOYL)-4-METHYL-1,3-THIAZOL-2-YL)THIOUREA
- N-[3-(2-chlorophenyl)acryloyl]-N’-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea
Uniqueness
N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(2-HYDROXYPHENYL)THIOUREA is unique due to its specific combination of a chlorophenyl group and a hydroxyphenyl group attached to the thiourea moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-12-8-5-11(6-9-12)7-10-15(21)19-16(22)18-13-3-1-2-4-14(13)20/h1-10,20H,(H2,18,19,21,22)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSSIRPAGFZXQJ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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